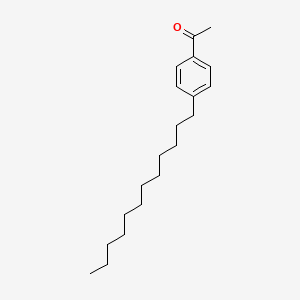
1-(4-dodecylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-dodecylphenyl)ethanone typically involves the Friedel-Crafts acylation of dodecylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Reactants: Dodecylbenzene and acetyl chloride.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Anhydrous dichloromethane.
Conditions: The reaction mixture is stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactors: Continuous flow reactors.
Catalyst Regeneration: Aluminum chloride is regenerated and reused.
Purification: The product is purified using distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-dodecylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 4-dodecylbenzoic acid.
Reduction: 1-(4-dodecylphenyl)ethanol.
Substitution: 4-dodecyl-2-nitroacetophenone (nitration), 4-dodecyl-2-bromoacetophenone (bromination).
Wissenschaftliche Forschungsanwendungen
1-(4-dodecylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-dodecylphenyl)ethanone involves its interaction with various molecular targets. For instance:
Oxidation: The ethanone group is oxidized by the transfer of electrons to the oxidizing agent.
Reduction: The ethanone group accepts electrons from the reducing agent, converting it to an alcohol.
Substitution: The phenyl ring undergoes electrophilic attack, leading to the substitution of hydrogen atoms with other functional groups.
Vergleich Mit ähnlichen Verbindungen
1-(4-dodecylphenyl)ethanone can be compared with other similar compounds such as:
Ethanone, 1-(4-ethylphenyl)-: Similar structure but with an ethyl group instead of a dodecyl chain.
Ethanone, 1-(4-hydroxyphenyl)-: Contains a hydroxyl group on the phenyl ring.
Ethanone, 1-(4-bromophenyl)-: Contains a bromine atom on the phenyl ring.
Uniqueness: The presence of the long dodecyl chain in this compound imparts unique hydrophobic properties, making it suitable for applications in surfactants and hydrophobic coatings.
Eigenschaften
CAS-Nummer |
6313-88-8 |
|---|---|
Molekularformel |
C20H32O |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
1-(4-dodecylphenyl)ethanone |
InChI |
InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)18(2)21/h14-17H,3-13H2,1-2H3 |
InChI-Schlüssel |
BHNXFIZZDLESSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C |
Key on ui other cas no. |
6313-88-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















